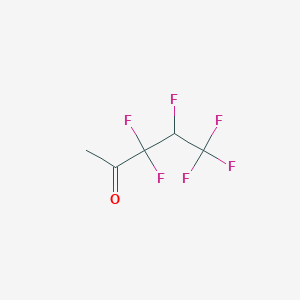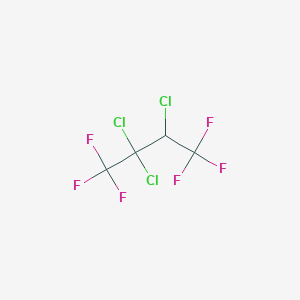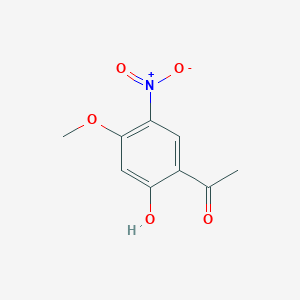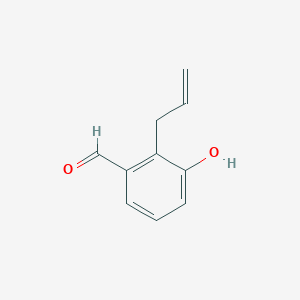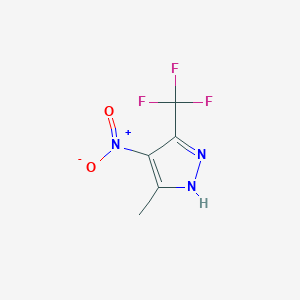
5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is an organic compound with the molecular formula C6H4F3N3O2. It is a pyrazole derivative characterized by the presence of a trifluoromethyl group, a nitro group, and a methyl group attached to the pyrazole ring.
Mechanism of Action
Target of Action
Similar compounds like 4-nitro-3-trifluoromethyl aniline are known to be used in the synthesis of pharmaceuticals .
Biochemical Pathways
Similar compounds are known to be used in the agrochemical and pharmaceutical industries , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
Similar compounds are known to be used in the synthesis of pharmaceuticals , suggesting that they may have significant biological effects.
Preparation Methods
The synthesis of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves the nitration of 5-methyl-3-(trifluoromethyl)-1H-pyrazole. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired nitro compound along with some by-products that can be separated through purification techniques such as recrystallization .
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically targets the methyl group, converting it into a carboxylic acid group.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and chemical compounds.
Biology: In biological research, the compound is used to study the effects of trifluoromethyl and nitro groups on biological systems. It can serve as a model compound for investigating the interactions of these functional groups with biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its unique chemical structure may impart desirable pharmacological properties, such as increased metabolic stability and enhanced binding affinity to target proteins.
Industry: In the industrial sector, the compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
5-Methyl-3-(trifluoromethyl)-1H-pyrazole: This compound lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
4-Nitro-3-(trifluoromethyl)phenol:
5-Methyl-4-nitro-1H-pyrazole: This compound lacks the trifluoromethyl group, which affects its lipophilicity and overall chemical behavior.
The uniqueness of this compound lies in the combination of its functional groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2/c1-2-3(11(12)13)4(10-9-2)5(6,7)8/h1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVQCTATYLWIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379554 | |
| Record name | 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27116-80-9 | |
| Record name | 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


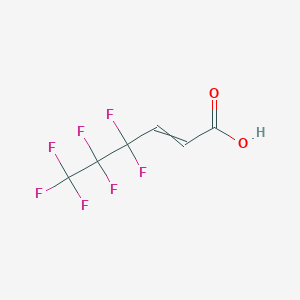
![5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1333293.png)




